6-Bromo-3-fluoro-2-nitrobenzoic acid
CAS No.:
Cat. No.: VC20231175
Molecular Formula: C7H3BrFNO4
Molecular Weight: 264.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrFNO4 |
|---|---|
| Molecular Weight | 264.00 g/mol |
| IUPAC Name | 6-bromo-3-fluoro-2-nitrobenzoic acid |
| Standard InChI | InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12) |
| Standard InChI Key | XUOFZRSCPGKBBS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1F)[N+](=O)[O-])C(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s IUPAC name, 6-bromo-3-fluoro-2-nitrobenzoic acid, reflects its substitution pattern (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1807025-89-3 | |
| Molecular Formula | C₇H₃BrFNO₄ | |
| Molecular Weight | 264.01 g/mol | |
| SMILES Notation | O=C(O)C1=C(Br)C=CC(F)=C1N+[O–] | |
| InChI Key | XUOFZRSCPGKBBS-UHFFFAOYSA-N |
The nitro group at position 2 introduces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution and reduction reactions .
Synthesis and Manufacturing
Key Synthetic Routes
Patent literature reveals two primary methods for synthesizing 6-bromo-3-fluoro-2-nitrobenzoic acid:
Nitration-Bromination Sequence (Patent CN102795993B)
This route involves:
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Nitration: Reaction of 2-fluoro-6-bromobenzoic acid with nitric acid in sulfuric acid at −2–2°C to introduce the nitro group .
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Purification: Isolation via dichloromethane extraction and neutralization, yielding 85–90% purity .
Multi-Step Functionalization (Patent WO2014071545A1)
A more complex approach employs:
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Nitro Reduction: Using iron powder and ammonium chloride at 90–95°C to convert nitro intermediates to amines .
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Diazotization-Deamination: Treatment with sodium nitrite and hypophosphorous acid to remove amino groups, achieving 70–75% yield .
Table 1 compares these methods:
Challenges include controlling exothermic reactions during nitration and minimizing byproducts like 4-bromo-3-fluorobenzoic acid .
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data from Chemsrc and PubChem indicate:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
Applications in Pharmaceutical Synthesis
Role as a Fluorinated Intermediate
6-Bromo-3-fluoro-2-nitrobenzoic acid serves as a precursor in:
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Anticancer Agents: Functionalization of indazolone derivatives via photochemical cyclization .
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Antibiotics: Incorporation into fluoroquinolone analogs through Suzuki-Miyaura coupling .
A notable example is its use in synthesizing 2-cyclopentyl-3-oxo-N-propyl-2,3-dihydro-1H-indazole-6-carboxamide, a kinase inhibitor tested in Phase I trials .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.58 (t, J = 5.5 Hz, 1H), 7.71–7.64 (m, 2H), 7.53 (d, J = 9.0 Hz, 1H) .
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HPLC: Retention time = 6.2 min (C18 column, 70:30 acetonitrile/water) .
Stability studies indicate degradation above 40°C, necessitating storage at 0–8°C .
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